REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:17]O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
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Quantity
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35 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=C(C=C1)F
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Name
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|
Quantity
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350 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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5 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
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Most of the solvent was evaporated
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Type
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ADDITION
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Details
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the resulting mixture was diluted with water (300 mL)
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (150 mL×2)
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Type
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WASH
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Details
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The combined extracts were washed with saturated NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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Type
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product
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Smiles
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ClC1=C(C(=O)OC)C=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |